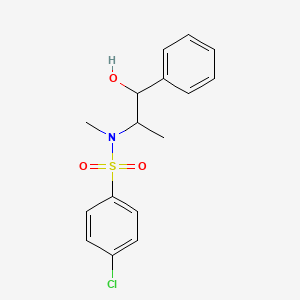

4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide

Beschreibung

4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at the para position of the benzene ring, an N-methyl group, and a hydroxy-1-methyl-2-phenylethyl side chain. Sulfonamides are known for diverse biological activities, including enzyme inhibition (e.g., cyclooxygenase) and therapeutic applications in inflammation and oncology .

Eigenschaften

IUPAC Name |

4-chloro-N-(1-hydroxy-1-phenylpropan-2-yl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S/c1-12(16(19)13-6-4-3-5-7-13)18(2)22(20,21)15-10-8-14(17)9-11-15/h3-12,16,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGMPNXXPWUUTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This can be achieved through the sulfonation of benzene followed by the introduction of the chloro group via chlorination. The hydroxy and methyl groups are then introduced through a series of substitution reactions, often using reagents such as sodium hydroxide and methyl iodide. The final step involves the coupling of the phenyl group to the benzenesulfonamide core, which can be achieved through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Reagents such as sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a dechlorinated product.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl and benzenesulfonamide moieties can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural features and molecular data for 4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide and related sulfonamides:

*Calculated based on standard atomic weights.

Pharmacological and Functional Differences

- ZXX2-77 (): Unlike the target compound, ZXX2-77 lacks a hydroxyl group but includes an amino substituent, which enhances COX-1 selectivity and reduces gastrointestinal toxicity. This highlights the role of polar groups in target specificity .

- This contrasts with the hydroxy-alkyl chain in the target compound, which may favor solubility .

- HMC compounds () : N-(4-hydroxy-4-methyl-cyclohexyl)benzenesulfonamides demonstrate anti-inflammatory and bone-loss inhibition properties. The cyclohexyl-hydroxy group in HMC compounds vs. the phenyl-hydroxyethyl group in the target compound suggests divergent pharmacokinetic profiles .

Biologische Aktivität

4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide can be represented as follows:

- Molecular Formula : C₁₅H₁₄ClN₃O₂S

- Molecular Weight : 319.80 g/mol

- CAS Number : 338963-19-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of sulfonamide derivatives, including the compound . For instance, a study demonstrated that certain derivatives exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide | 1 - 8 | S. aureus, S. epidermidis |

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines such as HeLa (cervical), MCF-7 (breast), and SKOV-3 (ovarian). The IC₅₀ values were reported to be below 10 µg/mL for several derivatives, indicating potent cytotoxic effects .

| Cell Line | IC₅₀ (µg/mL) | Active Compounds |

|---|---|---|

| HeLa | <10 | 16d, 17a, 17d |

| MCF-7 | 11.20 - 93.46 | 16c, 16d |

| SKOV-3 | 7.87 - 70.53 | 16c, 16d |

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays, revealing that it exhibits significant free radical scavenging activity. The results indicated that some derivatives had IC₅₀ values lower than those of standard antioxidants like ascorbic acid .

Case Studies

- Study on Antimicrobial Properties : A specific investigation into the antimicrobial effects of sulfonamide derivatives found that compounds similar to our target showed effective inhibition of biofilm formation in clinical strains of Staphylococcus . The study noted that biofilm inhibition efficacy ranged from 82% to 84% at certain concentrations.

- Anticancer Efficacy Assessment : Another research effort focused on evaluating the anticancer effects on different cell lines. The findings indicated that compounds derived from the same structural class had varying degrees of activity against cancer cells, with some achieving IC₅₀ values significantly lower than those observed for existing chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 4-Chloro-N-(2-hydroxy-1-methyl-2-phenyl-ethyl)-N-methyl-benzenesulfonamide?

The compound is synthesized via sulfonation followed by nucleophilic substitution. Key steps include:

- Sulfonation : Reacting m-chlorotoluene with chlorosulfonic acid at 0°C to form the sulfonyl chloride intermediate.

- Amidation : Treating the intermediate with the appropriate amine (e.g., 2-hydroxy-1-methyl-2-phenylethylamine) under reflux, followed by purification via recrystallization from ethanol.

- Critical Conditions : Temperature control during sulfonation to prevent side reactions, stoichiometric amine ratios, and slow evaporation for crystal growth .

- Purity Verification : IR and NMR spectroscopy confirm functional groups and structural integrity .

Q. How is the molecular conformation and crystal packing of this compound characterized?

X-ray crystallography is the primary method:

- Data Collection : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and torsion angles.

- Refinement : SHELXL refines the structure, with hydrogen atoms modeled using riding positions or located via difference maps.

- Key Observations : The sulfonamide group adopts a bent conformation (e.g., C–S–N–C torsion angles ~67–75°), and intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

Q. What spectroscopic techniques are used to validate the compound’s structure?

- IR Spectroscopy : Confirms sulfonamide S=O stretches (1130–1360 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).

- NMR Spectroscopy : H NMR identifies methyl, hydroxy, and aromatic protons; C NMR verifies sulfonyl and quaternary carbons.

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents on the aromatic rings influence molecular conformation and intermolecular interactions?

Comparative crystallographic studies of analogues reveal:

- Torsion Angle Variability : Ortho-methyl or chloro substituents increase steric hindrance, altering C–S–N–C torsion angles (e.g., 44–86° tilt between benzene rings).

- Hydrogen Bonding : Electron-withdrawing groups (e.g., Cl) enhance N–H⋯O bond strength, affecting crystal packing.

- Methodology : SC-XRD paired with density functional theory (DFT) calculations quantifies substituent effects .

Q. What strategies resolve contradictions in crystallographic data for structurally similar sulfonamides?

Discrepancies in torsion angles or hydrogen-bonding motifs arise from:

Q. How can computational methods predict the compound’s biological activity and pharmacokinetic properties?

- Molecular Docking : Screens against target proteins (e.g., cyclooxygenase) to identify binding modes.

- ADME Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability.

- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in sulfonamide derivatives?

- Analog Synthesis : Vary substituents on the benzene or hydroxyethyl groups.

- Biological Assays : Test antimicrobial, anticancer, or anti-inflammatory activity using standardized protocols (e.g., MIC, MTT assays).

- Data Analysis : Multivariate regression links structural features (e.g., logP, Hammett constants) to activity .

Methodological Considerations

Q. How should researchers address low yields during sulfonamide synthesis?

- Optimize Reaction Conditions : Use anhydrous solvents (e.g., chloroform), control acid addition rates, and monitor reaction completion via TLC.

- Purification : Column chromatography or recrystallization from ethanol improves purity .

Q. What are best practices for resolving ambiguous hydrogen-bonding patterns in crystallography?

Q. How to mitigate batch-to-batch variability in biological activity studies?

- Standardize Synthesis : Strictly control stoichiometry, temperature, and purification.

- Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.